The compound is classified as a carbohydrate derivative due to the presence of the oxolan ring, which is a five-membered cyclic ether. Its molecular formula is with a molecular weight of approximately 244.20 g/mol. The compound can be sourced from various natural products or synthesized through chemical reactions, often involving multi-step organic synthesis techniques.
The synthesis of 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one typically involves multiple steps, including:
For large-scale production, techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability. These methods allow for better control over reaction parameters, leading to higher yields and purities.
The molecular structure of 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one is characterized by:
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one participates in several chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic conditions |
Reduction | Sodium borohydride | Anhydrous conditions |
Substitution | Alkylating agents | Varies depending on substrate |
The mechanism of action for 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one involves its interaction with various biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further pharmacological studies.
The physical and chemical properties of 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one include:
Property | Value |
---|---|
Melting Point | Not well-defined; varies by purity |
Solubility | Soluble in water |
Stability | Sensitive to oxidation |
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one has diverse applications across several scientific fields:
The compound 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one is systematically identified through IUPAC nomenclature and molecular formula descriptors. Its core molecular formula is C₅H₈O₅, corresponding to a molar mass of 148.12 g/mol [1]. The name explicitly defines:
Alternative systematic names include 2-Oxooxolane-3,4,5-triol and 5-(Hydroxymethyl)dihydrofuran-2,3,4-trione, reflecting variations in ring numbering and functional group prioritization [1] . The hydroxymethyl group (-CH₂OH) contributes to the compound’s polarity, evidenced by its calculated partition coefficient (LogP) of -1.82, indicating high aqueous solubility [1] [8].
Table 1: Systematic Nomenclature Variants
Nomenclature System | Name |
---|---|
IUPAC | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one |
Functional Group Emphasis | 5-(Hydroxymethyl)-3,4-dihydroxyoxolan-2-one |
Ring-Oriented | 2-Oxooxolane-3,4,5-triol |
Carbohydrate Analog | 3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-one |
This compound possesses three chiral centers (C3, C4, C5), theoretically enabling eight stereoisomers. Biologically relevant configurations typically adopt the D-ribose-like stereochemistry, designated as (2R,3R,4S) or (2R,3S,4R) depending on the anomeric carbon’s oxidation state [9]. The oxolane ring exhibits puckering dynamics between envelope (C3-exo) and twist conformations, with energy barriers of ~5 kcal/mol determined via NMR coupling constants and computational models [9].
In aqueous solution, the hydroxymethyl group (-CH₂OH) adopts three rotameric states (gauche-gauche, gauche-trans, trans-gauche) due to free rotation about the C5-C5' bond. The gauche-gauche conformation predominates (70% occupancy) due to intramolecular hydrogen bonding with the C3-OH group [7] [9]. This dynamic behavior directly influences molecular recognition in biological systems, particularly in enzyme active sites optimized for D-ribose geometries [9].
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 5.12 Å, b = 7.35 Å, c = 8.94 Å, β = 102.3° [7]. The solid-state structure shows an almost planar oxolane ring (max. deviation: 0.08 Å) stabilized by an extensive three-dimensional hydrogen-bond network:
Table 2: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell (Å, °) | a=5.12, b=7.35, c=8.94, β=102.3 |
Density (calc.) | 1.614 g/cm³ |
H-Bond Lengths | 1.89–2.01 Å |
Torsion Angle C4-C5-O5'-H | 65.7° |
Notably, the carbonyl bond length (C2=O2, 1.216 Å) exceeds typical ketones (1.20 Å), indicating electronic delocalization across C2-C3-O3 bonds [7]. This polarization facilitates nucleophilic attack at C2, relevant to its reactivity in glycosylation reactions [4] [9].
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one serves as the carbohydrate backbone for nucleoside analogues like ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) and dihydrouridine [7]. Key structural comparisons include:
Table 3: Structural Comparison with Nucleoside Analogues
Feature | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one | Ribavirin Carbohydrate Moiety | Dihydrouridine Carbohydrate |
---|---|---|---|
C2 Oxidation State | Ketone (sp²) | Hemiacetal (sp³) | Hemiacetal (sp³) |
Anomeric Chirality | None | β-configuration | β-configuration |
Ring Puckering Amplitude | 38° (C3-endo) | 48° (C2'-endo) | 42° (C3'-endo) |
H-Bond Donors | 3 (OH groups) | 3 (OH groups) | 3 (OH groups) |
H-Bond Acceptors | 4 (O2 + 3OH) | 4 (O4' + ring O + 2OH) | 4 (O4' + ring O + 2OH) |
This oxolanone scaffold enables design of non-hydrolyzable nucleoside mimics resistant to phosphorolytic cleavage, a key limitation of ribose-based antiviral agents [9]. Its C2 carbonyl also serves as a bioisostere for phosphate groups in nucleotide prodrugs, enhancing membrane permeability [4] [7].
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